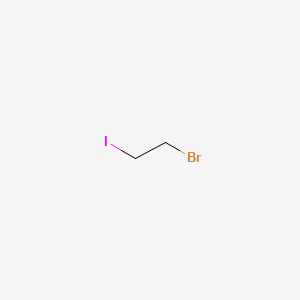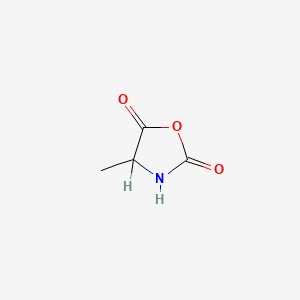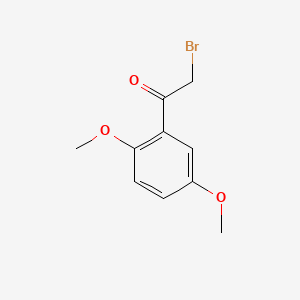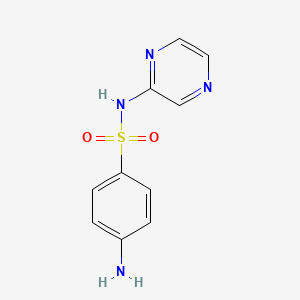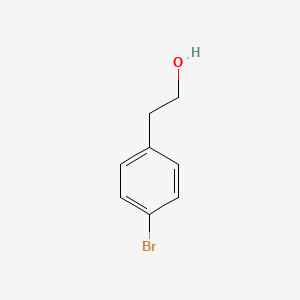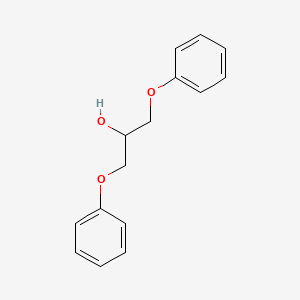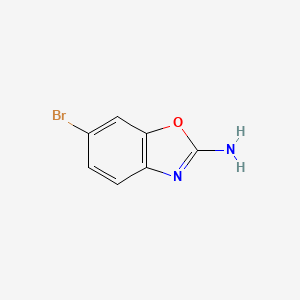
2-Amino-6-bromobenzoxazole
Overview
Description
2-Amino-6-bromobenzoxazole (2ABB) is an organic compound with a wide range of applications in laboratory settings. It is a derivative of benzoxazole, which is an aromatic heterocyclic organic compound consisting of a five-membered ring of two oxygen atoms and three carbon atoms. 2ABB is used in a variety of chemical synthesis processes, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Corrosion Inhibition
- Copper Corrosion Inhibition: 2-Amino-6-bromobenzothiazole has been studied as a corrosion inhibitor for copper in sulfuric acid solutions. It acts as a cathodic-type inhibitor, achieving an inhibition efficiency of 94.6% at a concentration of 1 mM. The substance forms an adsorption film on the copper surface, adhering to the Langmuir adsorption model. This finding is significant in the context of protecting copper materials from corrosive environments (Chen et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-6-bromobenzoxazole is a member of the benzoxazole family, which is known for its wide range of biological activities Benzoxazoles are generally known to interact with various enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
Benzoxazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The bromine atom in this compound could potentially enhance these interactions due to its electronegativity and size.
Biochemical Pathways
Benzoxazoles are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Pharmacokinetics
Benzoxazoles are generally known for their good bioavailability . The bromine atom in this compound could potentially affect its pharmacokinetic properties, possibly enhancing its absorption and distribution due to its lipophilic nature .
Result of Action
Benzoxazoles are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . These effects are likely the result of the compound’s interactions with various molecular targets and its influence on different biochemical pathways .
Action Environment
For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Biochemical Analysis
Biochemical Properties
2-Amino-6-bromobenzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antifungal activity by interacting with fungal enzymes, disrupting their normal function . The compound’s interaction with these enzymes often involves inhibition, which prevents the fungi from synthesizing essential biomolecules, leading to their death. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, further influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation by interfering with specific signaling pathways that promote cell growth . This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to specific enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways . This inhibition can lead to the accumulation of substrates and depletion of products, ultimately affecting cellular function. Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression that promote or inhibit cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are likely due to the compound’s continued interaction with cellular targets and the accumulation of its inhibitory effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as antifungal and anticancer activities, without causing significant toxicity . At higher doses, this compound can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are primarily catalyzed by cytochrome P450 enzymes, which modify the compound to increase its solubility and facilitate its excretion from the body . The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which play a crucial role in the reductive biosynthesis of the compound’s metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues are influenced by its affinity for these transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with transcription factors and influences gene expression . Additionally, the compound can be targeted to the mitochondria, where it affects cellular metabolism by interacting with mitochondrial enzymes . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context.
properties
IUPAC Name |
6-bromo-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUYIVHTTCCVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200123 | |
| Record name | Benzoxazole, 2-amino-6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52112-66-0 | |
| Record name | 2-Amino-6-bromobenzoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052112660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52112-66-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoxazole, 2-amino-6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-6-BROMOBENZOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V824KCW5W2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






